1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-
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Overview
Description
1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from benzene derivatives. For example, resorcinol, a related compound, is produced from benzene through dialkylation with propylene, followed by oxidation and Hock rearrangement .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes and plasticizers.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- involves its interaction with molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound’s structure allows it to participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Resorcinol: 1,3-Benzenediol, a related compound with similar chemical properties.
Catechol: 1,2-Dihydroxybenzene, another isomer of benzenediol.
Hydroquinone: 1,4-Dihydroxybenzene, also an isomer of benzenediol.
Uniqueness
1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its stability and reactivity compared to other benzenediols .
Properties
CAS No. |
90332-29-9 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H16O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h4-10,16-17H,2-3H2,1H3 |
InChI Key |
IESUMHOMOBBTGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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